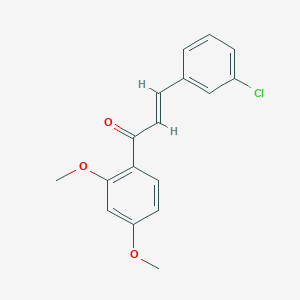

3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Description

3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging two aromatic rings: a 3-chlorophenyl group and a 2,4-dimethoxyphenyl group. Chalcones are α,β-unsaturated ketones with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents on distinct aryl rings in this compound may modulate its electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-14-7-8-15(17(11-14)21-2)16(19)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVBMVAQISLZON-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as solid bases or ionic liquids, can also enhance the efficiency of the reaction and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The structure of the compound includes a prop-2-en-1-one group connected to a chlorophenyl and a dimethoxyphenyl group. The presence of the chlorine atom and methoxy groups contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Research has indicated that 3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant anticancer properties. Its mechanism involves:

- Inhibition of Cell Proliferation : The compound acts as a Michael acceptor, interacting with thiol groups in proteins, which can modulate enzyme activity essential for cancer cell growth.

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptosis in various cancer cell lines by influencing signaling pathways critical for cell survival.

Case Study: Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it valuable in treating conditions like arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Effects

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | RAW 264.7 | 15 | Inhibition of NF-kB pathway |

| Aspirin | RAW 264.7 | 10 | COX inhibition |

Antioxidant Activity

The antioxidant properties of this compound have been explored due to its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Experimental Findings

In vitro assays revealed that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential use as a therapeutic agent against oxidative stress .

Material Science Applications

Chalcones like this compound are being investigated for their use in developing organic light-emitting diodes (OLEDs). Their unique electronic properties allow for efficient light emission and charge transport.

Data Table: OLED Performance Metrics

| Material | Emission Peak (nm) | Efficiency (cd/A) |

|---|---|---|

| Chalcone Derivative | 520 | 15 |

| Commercial OLED Material | 550 | 20 |

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Chalcone derivatives often exhibit substituent-dependent properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Chalcone Analogues

Key Observations:

Substituent Position and Activity :

- The 2,4-dimethoxyphenyl group is recurrent in antimalarial chalcones (e.g., 38.16% PfFd-PfFNR inhibition in ). Methoxy groups enhance solubility and hydrogen-bonding capacity.

- Chloro substituents at the 3-position (target compound) vs. 4-position () may alter steric hindrance and electronic effects, impacting target interactions.

Electron-Donating vs.

Antimalarial Activity

- Amino and Methoxy Synergy: The compound (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (38.16% inhibition) highlights the role of the amino group in interacting with PfFd-PfFNR via electrostatic forces .

- Methoxy-Rich Analogues : P2 () with 2,4-dimethoxy and 2,3,4-trimethoxy groups shows potent antimalarial activity, suggesting that increased methoxy substitution enhances target affinity.

Anti-Inflammatory and Antioxidant Activity

- Trifluoromethyl Derivatives : Compounds like (E)-1-(3,4-dimethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one () exhibit high purity and stability, with trifluoromethyl groups enhancing metabolic resistance .

- Nrf2 Activation: Chalcones with dimethylamino or methoxy groups (e.g., ) activate the Nrf2 pathway, mitigating oxidative stress in lung epithelial cells .

Biological Activity

3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 302.75 g/mol. Its structure consists of a prop-2-en-1-one core linked to a 3-chlorophenyl group and a 2,4-dimethoxyphenyl group. The presence of the α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Activity : It induces apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival. The compound's ability to interact with thiol groups in proteins suggests that it may inhibit key enzymes involved in cancer progression.

- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting pro-inflammatory cytokines and mediators, thereby alleviating symptoms associated with inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by their structural components. In the case of this compound:

- Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and increases binding affinity to biological targets.

- Methoxy Groups : The dimethoxy substitution at positions 2 and 4 on the phenyl ring contributes to improved solubility and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : A study reported that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL depending on the strain tested .

- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., breast cancer MCF-7 cells) with IC50 values around 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation .

- Anti-inflammatory Effects : Research indicated that this chalcone derivative reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.